![molecular formula C12H13NO9S3 B12684436 1-Naphthalenesulfonic acid, 7-amino-3-[[2-(sulfooxy)ethyl]sulfonyl]- CAS No. 110845-57-3](/img/structure/B12684436.png)
1-Naphthalenesulfonic acid, 7-amino-3-[[2-(sulfooxy)ethyl]sulfonyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthalenesulfonic acid, 7-amino-3-[[2-(sulfooxy)ethyl]sulfonyl]- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphthalene ring substituted with sulfonic acid, amino, and sulfooxyethyl groups. Its molecular formula is C12H13NO9S3 .
Métodos De Preparación
The synthesis of 1-naphthalenesulfonic acid, 7-amino-3-[[2-(sulfooxy)ethyl]sulfonyl]- typically involves multi-step organic reactions. One common synthetic route includes the sulfonation of naphthalene followed by nitration, reduction, and subsequent sulfonation and esterification steps. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including controlled temperatures, catalysts, and specific solvents .
Análisis De Reacciones Químicas
1-Naphthalenesulfonic acid, 7-amino-3-[[2-(sulfooxy)ethyl]sulfonyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions typically involve the amino group, converting it into different functional groups under specific conditions.
Substitution: The sulfonic acid and amino groups can participate in substitution reactions, often using reagents like halogens or alkylating agents.
Aplicaciones Científicas De Investigación
1-Naphthalenesulfonic acid, 7-amino-3-[[2-(sulfooxy)ethyl]sulfonyl]- has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: This compound is employed in biochemical assays and as a reagent in various biological experiments.
Industry: It is utilized in the production of specialty chemicals, including surfactants and polymers.
Mecanismo De Acción
The mechanism of action of 1-naphthalenesulfonic acid, 7-amino-3-[[2-(sulfooxy)ethyl]sulfonyl]- involves its interaction with specific molecular targets. The sulfonic acid and amino groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity. The sulfooxyethyl group may also participate in esterification reactions, modifying the compound’s reactivity and binding properties .
Comparación Con Compuestos Similares
1-Naphthalenesulfonic acid, 7-amino-3-[[2-(sulfooxy)ethyl]sulfonyl]- can be compared with other naphthalenesulfonic acid derivatives, such as:
1-Naphthalenesulfonic acid, 4-amino-3-hydroxy-: This compound has a hydroxyl group instead of the sulfooxyethyl group, leading to different reactivity and applications.
2-Amino-1-naphthalenesulfonic acid: This compound has the amino group in a different position, affecting its chemical behavior and uses.
The unique combination of functional groups in 1-naphthalenesulfonic acid, 7-amino-3-[[2-(sulfooxy)ethyl]sulfonyl]- makes it particularly valuable for specific applications in research and industry.
Propiedades
Número CAS |
110845-57-3 |
|---|---|
Fórmula molecular |
C12H13NO9S3 |
Peso molecular |
411.4 g/mol |
Nombre IUPAC |
7-amino-3-(2-sulfooxyethylsulfonyl)naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C12H13NO9S3/c13-9-2-1-8-5-10(7-12(11(8)6-9)24(16,17)18)23(14,15)4-3-22-25(19,20)21/h1-2,5-7H,3-4,13H2,(H,16,17,18)(H,19,20,21) |
Clave InChI |
DWMQTTUISPICHB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)CCOS(=O)(=O)O)S(=O)(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


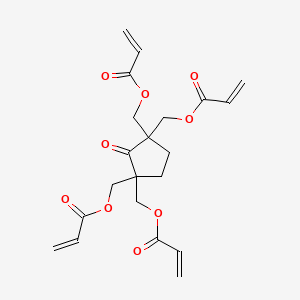
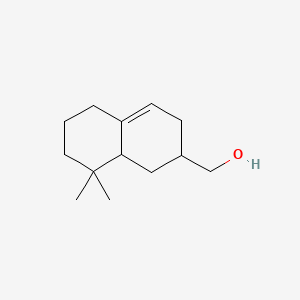
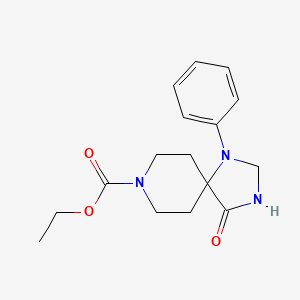
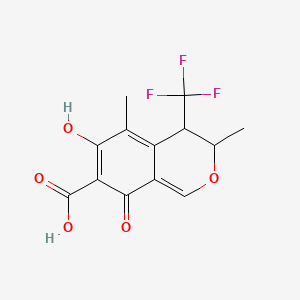
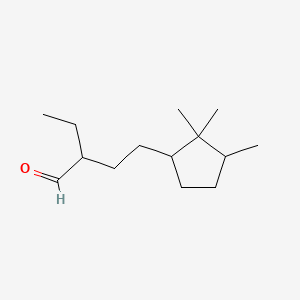
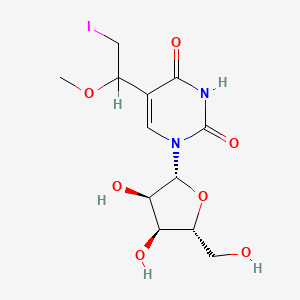
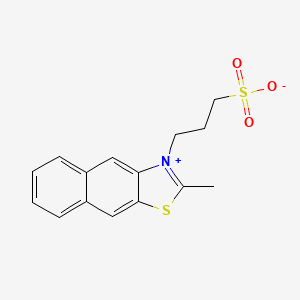
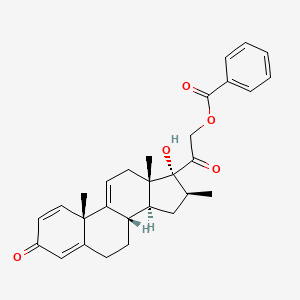
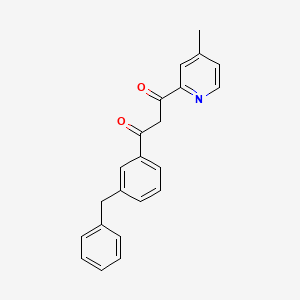
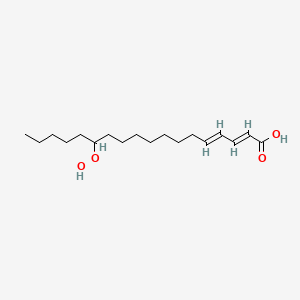
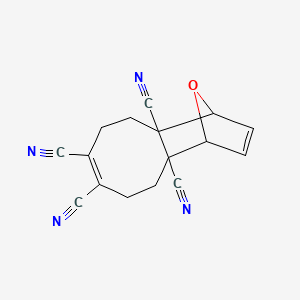

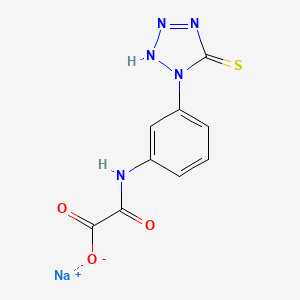
![2-[[4-[(2-Bromoallyl)(2-hydroxyethyl)amino]phenyl]azo]-5-nitrobenzonitrile](/img/structure/B12684447.png)
